REACTION_CXSMILES
|
CCN(C(C)C)C(C)C.Cl.[NH2:11][C:12]1[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[CH:14][C:13]=1[OH:20].Cl[CH2:22][C:23](Cl)=[O:24].C(=O)([O-])[O-].[K+].[K+]>C1COCC1.CC#N>[CH3:19][O:18][C:15]1[CH:16]=[CH:17][C:12]2[NH:11][C:23](=[O:24])[CH2:22][O:20][C:13]=2[CH:14]=1 |f:1.2,4.5.6|
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Name
|
|
Quantity
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2.2 mL
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Type
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reactant
|
Smiles
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CCN(C(C)C)C(C)C
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Name
|
|
Quantity
|
1 g
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Type
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reactant
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Smiles
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Cl.NC1=C(C=C(C=C1)OC)O
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Name
|
|
Quantity
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13 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
0.5 mL
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Type
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reactant
|
Smiles
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ClCC(=O)Cl
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Name
|
|
Quantity
|
1.1 mL
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Type
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reactant
|
Smiles
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CCN(C(C)C)C(C)C
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Name
|
crude material
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Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.449 g
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Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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6 mL
|
Type
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solvent
|
Smiles
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CC#N
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Control Type
|
UNSPECIFIED
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Setpoint
|
0 °C
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Type
|
CUSTOM
|
Details
|
stirred at 0° C. for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
to warm to r.t.
|
Type
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STIRRING
|
Details
|
stirred for 3 days
|
Duration
|
3 d
|
Type
|
CUSTOM
|
Details
|
The majority of the THF was removed in vacuo
|
Type
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ADDITION
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Details
|
EtOAc (50 mL) and water (50 mL) were added
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Type
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EXTRACTION
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Details
|
The aqueous layer was extracted with EtOAc (2×50 mL)
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Type
|
WASH
|
Details
|
the combined organic fractions were washed with brine (20 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated in vacuo
|
Type
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STIRRING
|
Details
|
The reaction mixture was stirred at r.t. for 5 h
|
Duration
|
5 h
|
Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
Water (5 mL) was added
|
Type
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FILTRATION
|
Details
|
the solid collected by filtration
|
Type
|
WASH
|
Details
|
washed with water (3×5 mL)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC2=C(NC(CO2)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.173 g | |
YIELD: PERCENTYIELD | 17% | |
YIELD: CALCULATEDPERCENTYIELD | 16.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |